molecular formula C10H18N2O2 B1527803 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester CAS No. 885274-93-1

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Cat. No.: B1527803
CAS No.: 885274-93-1
M. Wt: 198.26 g/mol
InChI Key: HISOLWKWICHHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Building Block for Piperidine-related Alkaloids

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester serves as a promising chiral building block for the synthesis of piperidine-related alkaloids. The compound has been explored for its potential in the asymmetric synthesis of these alkaloids, demonstrating its value in organic synthesis and drug discovery. For instance, a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been examined as a chiral building block for piperidine-related alkaloids, synthesized by desymmetrization using intramolecular iodocarbamation as a key step (H. Takahata, H. Ouchi, Motohiro Ichinose, H. Nemoto, 2002). This showcases the compound's versatility and potential in creating complex molecular architectures.

Versatile Intermediate for Piperidine Subunit Synthesis

The compound is also a versatile intermediate for the synthesis of a broad range of amines containing a substituted piperidine subunit. The ability to undergo transformations into piperidine derivatives highlights its significance in the synthesis of compounds with varied biological activities. For example, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, have been shown to undergo Claisen rearrangement to piperidine derivatives, serving as versatile intermediates for a wide array of amines (H. P. Acharya, D. Clive, 2010).

Catalysis and Synthesis Enhancement

Additionally, the compound plays a role in catalysis and synthesis enhancement, contributing to the development of more efficient and selective synthetic methods. It has been involved in studies focusing on the catalytic reductive transformation of carboxylic esters into α-branched ethers, demonstrating its application in creating valuable chemical intermediates through novel synthetic routes (Lan-Gui Xie, J. Rogers, Ioannis Anastasiou, Jamie A. Leitch, D. Dixon, 2019).

Properties

IUPAC Name

prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-7-14-10(13)12-5-3-9(8-11)4-6-12/h2,9H,1,3-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISOLWKWICHHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696083
Record name Prop-2-en-1-yl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-93-1
Record name Prop-2-en-1-yl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 2
Reactant of Route 2
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 3
Reactant of Route 3
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 4
Reactant of Route 4
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 5
Reactant of Route 5
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 6
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.